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Compound Name: 1-Boc-4-(4-bromobutyl)piperidine

Cat. No.: B123925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Boc-4-(4-bromobutyl)piperidine is a versatile bifunctional building block crucial in modern

medicinal chemistry. Its structure incorporates a piperidine ring, a common scaffold in

numerous pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, and a reactive 4-

bromobutyl chain.[1] The Boc group ensures the stability of the piperidine nitrogen, allowing for

selective reactions at the terminal bromide. This reagent is primarily utilized as an alkylating

agent to introduce the N-Boc-piperidinebutyl moiety onto various scaffolds, enabling the

exploration of chemical space and the optimization of lead compounds. The subsequent

deprotection of the Boc group under acidic conditions reveals a secondary amine, providing a

handle for further diversification.

The piperidine motif is prized for its ability to introduce a three-dimensional character into

otherwise flat molecules, which can enhance binding to protein targets.[1] This application note

details the use of 1-Boc-4-(4-bromobutyl)piperidine in the synthesis of key therapeutic

agents, specifically focusing on Poly(ADP-ribose) polymerase (PARP) inhibitors and Sigma-1

(σ1) receptor ligands.

Application 1: Synthesis of PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER)

pathway, responsible for repairing DNA single-strand breaks.[2][3] In cancers with mutations in
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BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA double-strand

break repair is deficient. Inhibiting PARP-1 in these cancer cells leads to an accumulation of

DNA damage, resulting in cell death through a concept known as synthetic lethality.[3][4] Many

potent PARP inhibitors feature a piperidine ring to occupy a specific pocket in the enzyme's

active site.

The 4-(piperidin-4-yl)butyl group can be introduced by alkylating a phenolic core, a common

feature in PARP inhibitor pharmacophores, with 1-Boc-4-(4-bromobutyl)piperidine.

Representative Experimental Protocol: Alkylation of a
Phenolic Precursor
This protocol describes a representative synthesis of a PARP-1 inhibitor intermediate via O-

alkylation.

Reaction Setup: To a solution of a suitable phenolic precursor (1.0 eq) in anhydrous N,N-

Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

Addition of Alkylating Agent: Add 1-Boc-4-(4-bromobutyl)piperidine (1.2 eq) to the mixture.

Reaction Conditions: Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

Extract the aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica

gel column chromatography to yield the desired O-alkylated product.

Boc Deprotection: Dissolve the purified product in a solution of 4M HCl in 1,4-dioxane and

stir at room temperature for 2-4 hours. Remove the solvent under reduced pressure to yield

the final piperidine-containing compound as a hydrochloride salt.

Representative Data
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The following table summarizes representative yields and biological activity for piperidine-

containing PARP-1 inhibitors synthesized through similar alkylation strategies.[2]

Compound ID Reaction Yield (%) PARP-1 IC₅₀ (nM)
Antiproliferative
IC₅₀ (μM, MDA-MB-
436 cells)

6a Not Reported 8.33 8.56 ± 1.07

15d Not Reported 12.02 6.99 ± 2.62

Application 2: Synthesis of Sigma-1 (σ1) Receptor
Ligands
The Sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in various

neurological and psychiatric disorders, including neuropathic pain, depression, and

neurodegenerative diseases.[5][6] Consequently, σ1 receptor modulators are of significant

therapeutic interest. The piperidine scaffold is a privileged motif in the design of potent and

selective σ1 ligands, often forming a key part of the pharmacophore that interacts with the

receptor binding pocket.[7]

1-Boc-4-(4-bromobutyl)piperidine can be used to alkylate secondary amines to generate

ligands containing a tertiary amine, a common structural feature for high-affinity σ1 receptor

binding.

Representative Experimental Protocol: Alkylation of a
Secondary Amine
This protocol outlines a representative synthesis of a σ1 receptor ligand via N-alkylation.

Reaction Setup: Dissolve the secondary amine precursor (1.0 eq) and 1-Boc-4-(4-
bromobutyl)piperidine (1.1 eq) in a polar aprotic solvent such as acetonitrile or DMF.

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5

eq) or potassium carbonate (K₂CO₃, 2.0 eq).
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Reaction Conditions: Heat the mixture to 70-90 °C and stir for 16-48 hours, monitoring by

TLC or LC-MS until the starting material is consumed.

Work-up: After cooling to room temperature, dilute the reaction mixture with water and

extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or

Na₂SO₄, filter, and concentrate. Purify the crude material using silica gel chromatography.

Boc Deprotection: Treat the purified intermediate with a solution of trifluoroacetic acid (TFA)

in dichloromethane (1:1 v/v) or 4M HCl in dioxane at room temperature for 1-3 hours.

Concentrate the solution in vacuo to afford the desired final product as a salt.

Representative Data
The table below shows representative binding affinities for piperidine-based σ1 receptor ligands

developed using similar synthetic routes.[7]

Compound ID S1R Kᵢ (nM) S2R Kᵢ (nM)
Selectivity
(S2R/S1R)

1 3.2 105 33

2 24 >1200 >50

3 8.9 230 26

Haloperidol 2.5 2.6 ~1
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Caption: General workflow for synthesis using 1-Boc-4-(4-bromobutyl)piperidine.

Drug Discovery Logic

Scaffold Diversity

Compound Library

Therapeutic Targets

Versatile Building Block
1-Boc-4-(4-bromobutyl)piperidine

Phenolic Cores Amine Cores Other Nucleophiles

Library A
(O-linked piperidines)

Library B
(N-linked piperidines)

PARP-1

Screening

Sigma-1 Receptor

Screening

Click to download full resolution via product page

Caption: Logic of using a building block to generate diverse compound libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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